molecular formula C6H3Cl3N4 B14624741 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine CAS No. 58885-18-0

2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine

Cat. No.: B14624741
CAS No.: 58885-18-0
M. Wt: 237.5 g/mol
InChI Key: HPLLRAYWMCYNPN-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trichloromethyl-substituted precursor with a diamine compound, followed by cyclization to form the imidazo[4,5-b]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine is unique due to its specific trichloromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

58885-18-0

Molecular Formula

C6H3Cl3N4

Molecular Weight

237.5 g/mol

IUPAC Name

2-(trichloromethyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C6H3Cl3N4/c7-6(8,9)5-12-3-4(13-5)11-2-1-10-3/h1-2H,(H,10,11,12,13)

InChI Key

HPLLRAYWMCYNPN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)NC(=N2)C(Cl)(Cl)Cl

Origin of Product

United States

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